molecular formula C12H16ClNO2S B14563292 N-(2-Chlorohex-5-EN-1-YL)benzenesulfonamide CAS No. 62035-82-9

N-(2-Chlorohex-5-EN-1-YL)benzenesulfonamide

Cat. No.: B14563292
CAS No.: 62035-82-9
M. Wt: 273.78 g/mol
InChI Key: MCVMEEJLIWMZSP-UHFFFAOYSA-N
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Description

N-(2-Chlorohex-5-en-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a 2-chlorohex-5-en-1-yl chain. Benzenesulfonamides are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorohex-5-en-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-chlorohex-5-en-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorohex-5-en-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: The double bond in the hexenyl chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride in ethanol.

Major Products Formed

    Substitution: Formation of N-(2-azidohex-5-en-1-yl)benzenesulfonamide or N-(2-thiocyanatohex-5-en-1-yl)benzenesulfonamide.

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of N-(2-chlorohexyl)benzenesulfonamide.

Scientific Research Applications

N-(2-Chlorohex-5-en-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.

    Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Agrochemicals: Acts as a precursor for the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-(2-Chlorohex-5-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can have therapeutic effects, such as reducing intraocular pressure in glaucoma patients.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of the 2-chlorohex-5-en-1-yl chain.

    Benzenesulfonanilide: Contains a phenyl group attached to the sulfonamide nitrogen instead of the 2-chlorohex-5-en-1-yl chain.

Uniqueness

N-(2-Chlorohex-5-en-1-yl)benzenesulfonamide is unique due to the presence of the 2-chlorohex-5-en-1-yl chain, which imparts distinct chemical reactivity and biological activity compared to other benzenesulfonamides. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.

Properties

CAS No.

62035-82-9

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

N-(2-chlorohex-5-enyl)benzenesulfonamide

InChI

InChI=1S/C12H16ClNO2S/c1-2-3-7-11(13)10-14-17(15,16)12-8-5-4-6-9-12/h2,4-6,8-9,11,14H,1,3,7,10H2

InChI Key

MCVMEEJLIWMZSP-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(CNS(=O)(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

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